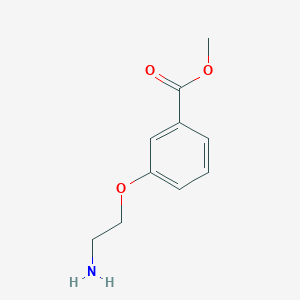

Methyl 3-(2-aminoethoxy)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2-aminoethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJWVFVJBGPTQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular structure can be constructed.

One-Dimensional NMR (¹H and ¹³C NMR) Spectral Analysis

One-dimensional NMR provides fundamental information about the chemical environment of each unique proton and carbon atom within the molecule.

The chemical shift (δ) in an NMR spectrum indicates the electronic environment of a nucleus. For methyl 3-(2-aminoethoxy)benzoate, distinct chemical shifts are expected for the protons and carbons of the aromatic ring, the methyl ester group, and the aminoethoxy side chain.

¹H NMR: The aromatic protons of the benzene (B151609) ring would typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The substitution pattern (meta) will lead to a complex splitting pattern. The protons of the aminoethoxy chain (-OCH₂CH₂NH₂) will exhibit characteristic shifts. The methylene (B1212753) group adjacent to the oxygen (-OCH₂) is expected to be more deshielded (further downfield) than the methylene group adjacent to the nitrogen (-CH₂NH₂). The singlet for the methyl ester protons (-OCH₃) would appear further upfield.

¹³C NMR: In the ¹³C NMR spectrum, the carbonyl carbon of the ester group is the most deshielded, appearing around δ 166-167 ppm. The aromatic carbons will resonate in the δ 115-160 ppm range. The carbons of the aminoethoxy chain will have distinct signals, with the carbon bonded to oxygen appearing further downfield than the carbon bonded to nitrogen. The methyl carbon of the ester group will be found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~7.0 - 8.0 | Multiplet |

| -OCH₂- | ~4.1 | Triplet |

| -CH₂NH₂ | ~3.1 | Triplet |

| -COOCH₃ | ~3.9 | Singlet |

| -NH₂ | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | ~167 |

| Aromatic C-O | ~159 |

| Aromatic C-H | ~115 - 130 |

| Aromatic C-CO | ~131 |

| -OCH₂- | ~68 |

| -CH₂N- | ~41 |

| -OCH₃ | ~52 |

Spin-spin coupling, observed as splitting of NMR signals, provides information about the number of adjacent, non-equivalent protons. The coupling constant (J), measured in Hertz (Hz), is independent of the magnetic field strength and reveals the connectivity between protons. For the aminoethoxy chain, the adjacent methylene protons (-OCH₂CH₂NH₂) would exhibit a triplet-of-triplets pattern due to coupling with each other, with a typical J value of around 5-7 Hz. The aromatic protons will show a more complex coupling pattern (ortho, meta, and para coupling) that can help confirm their relative positions on the benzene ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC for related compounds)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the connectivity between the protons in the aminoethoxy chain by showing cross-peaks between the -OCH₂- and -CH₂NH₂ signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. An HSQC spectrum would unambiguously assign the proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule. For example, it would link the proton signal of the ester's methyl group to its corresponding carbon signal.

Dynamic NMR Studies for Conformational Equilibria (e.g., Variable Temperature NMR)

The aminoethoxy side chain of this compound possesses rotational freedom around its single bonds. This can lead to different spatial arrangements, or conformations. Dynamic NMR studies, such as variable temperature (VT) NMR, could provide insights into these conformational equilibria. By recording NMR spectra at different temperatures, it might be possible to observe changes in chemical shifts or the coalescence of signals, which can be used to determine the energy barriers for bond rotation and identify the preferred conformation of the molecule in solution. For related flexible molecules, such studies have revealed the energetic preferences for different rotamers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for confirming the molecular weight and deducing the structure from the fragmentation pattern. For this compound (C₁₀H₁₃NO₃), the expected molecular weight is approximately 195.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 195. Key fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 164.

Cleavage of the ester group to form a benzoyl cation derivative.

Fragmentation of the aminoethoxy side chain, for instance, cleavage at the ether bond or loss of the amino group. The base peak is often the most stable fragment. In similar structures, cleavage of the side chain is a prominent fragmentation pathway.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Identity |

|---|---|

| 195 | [M]⁺ (Molecular Ion) |

| 164 | [M - OCH₃]⁺ |

| 151 | [M - C₂H₄O]⁺ or [M - CH₂NH₂]⁺ related fragments |

| 135 | [M - C₂H₄NH₂O]⁺ |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the types of bonds and functional groups present in a molecule. sciencing.com

The IR spectrum of this compound would display a series of absorption bands corresponding to its various functional groups. The most prominent and diagnostically useful peaks include the ester carbonyl stretch, N-H stretches from the amine, and C-O stretches from the ester and ether linkages. brainly.comresearchgate.netrsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3250 | N-H stretch (symmetric & asymmetric) | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic Ring |

| 2960-2850 | C-H stretch | Aliphatic (CH₂ and CH₃) |

| 1730-1715 | C=O stretch | Ester (Carbonyl) |

| 1600-1475 | C=C stretch | Aromatic Ring |

This interactive table summarizes the key vibrational frequencies and their assignments, providing a fingerprint for the molecule's functional groups. sciencing.combrainly.comresearchgate.net

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of a molecule in the solid state.

To obtain the definitive solid-state structure, a single, high-quality crystal of this compound is required. This crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed. The analysis yields a detailed three-dimensional electron density map of the molecule. From this map, the precise position of each atom (excluding hydrogen, which is typically calculated) can be determined. nih.govresearchgate.net

This technique provides invaluable data including:

Bond lengths: The exact distances between bonded atoms.

Bond angles: The angles formed between three connected atoms.

Torsion angles: The dihedral angles that define the conformation of the molecule.

Intermolecular interactions: It reveals how molecules are arranged in the crystal lattice and identifies non-covalent interactions such as hydrogen bonds and π–π stacking, which are crucial for understanding the supramolecular architecture. nih.gov

While a specific crystal structure for this compound is not publicly available as of this writing, analysis of similar structures like Methyl 3-[(tert-butoxycarbonyl)amino]benzoate reveals how intermolecular N—H⋯O hydrogen bonds can form supramolecular layers. nih.gov

Table 4: Structural Parameters Determined by Single Crystal X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal unit |

| Bond Lengths (Å) | Precise distances between atoms |

| Bond Angles (°) | Geometry around individual atoms |

| Torsion Angles (°) | Conformational details of the molecule |

| Hydrogen Bonding | Key intermolecular interactions |

This interactive table lists the types of precise structural data that can be obtained from a successful X-ray crystallography experiment.

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 3-(2-aminooxetan-2-yl)benzoate |

| Methyl 3-(2-aminoethyl)benzoate hydrochloride |

| Methyl 3-[(tert-butoxycarbonyl)amino]benzoate |

| methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate |

Molecular Architecture and Intermolecular Interactions

Conformational Preferences and Dynamics

The ester and ether functional groups within Methyl 3-(2-aminoethoxy)benzoate are key determinants of its conformational landscape. The rotation around the C(aromatic)-C(ester) and O(ester)-CH3 bonds, as well as the C(aromatic)-O(ether) and O(ether)-CH2 bonds, leads to various rotational isomers (rotamers).

In related benzoate (B1203000) structures, the ester group often adopts a conformation where it is nearly coplanar with the benzene (B151609) ring to maximize π-conjugation. For instance, in a similar compound, methyl 3-[(tert-butoxycarbonyl)amino]benzoate, the ester group exhibits an anti conformation with a torsion angle of -173.73 (18)°. nih.gov This suggests a preference for a planar arrangement, which is often a compromise between electronic stabilization and steric hindrance.

Analysis of Intermolecular Forces in Condensed Phases

In the solid state, molecules of this compound are held together by a combination of hydrogen bonds, van der Waals forces, and π-stacking interactions, creating a complex and stable three-dimensional architecture.

The primary amino group (–NH2) and the oxygen atoms of the ester and ether groups are prime candidates for forming hydrogen bonds. The N–H protons of the amino group can act as hydrogen bond donors, while the carbonyl oxygen of the ester group and the ether oxygen can serve as acceptors. These N–H⋯O interactions are a dominant force in the crystal packing of similar amino-substituted benzoates. nih.gov In the crystal structure of a related compound, N–H⋯O hydrogen bonds lead to the formation of inversion dimers and contribute to the creation of supramolecular layers. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding motifs, forming chains or sheets that stabilize the crystal lattice.

To gain a more quantitative understanding of these intermolecular interactions, advanced computational and crystallographic tools are employed.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular contacts in a crystal. researchgate.netnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov

Molecular Recognition and Non-covalent Interactions in Solution

The structure of this compound, featuring a primary amine, an ether linkage, and a methyl ester attached to a benzene ring, suggests a rich potential for engaging in a variety of non-covalent interactions. These interactions are fundamental to its behavior in solution, influencing its solubility, molecular recognition capabilities, and potential to form larger assemblies. The key interactions expected include hydrogen bonding, dipole-dipole interactions, and π-stacking.

The solvation of this compound would be highly dependent on the nature of the solvent, owing to the compound's amphiphilic character.

In Protic Solvents (e.g., water, ethanol): The primary amine (-NH2) and the carbonyl group of the ester (C=O) are capable of acting as hydrogen bond acceptors, while the amine group can also act as a hydrogen bond donor. The ether oxygen can also participate as a hydrogen bond acceptor. Therefore, in protic solvents, extensive hydrogen bonding with solvent molecules is anticipated. This would lead to strong solvation, likely rendering the compound soluble in such solvents. The dynamics of solvation would involve the rapid formation and breaking of these hydrogen bonds.

In Aprotic Polar Solvents (e.g., DMSO, acetone): In these solvents, the dominant interactions would be dipole-dipole forces between the polar functional groups of the solute and the solvent molecules. While hydrogen bonding from the solvent is absent, the polarity of the solvent would still effectively solvate the polar regions of the molecule.

In Nonpolar Solvents (e.g., hexane, toluene): The benzene ring of this compound provides a nonpolar surface area, allowing for van der Waals interactions with nonpolar solvents. However, the polar amino, ether, and ester groups would be poorly solvated, likely leading to lower solubility in these solvents. In such environments, the molecule might exhibit a tendency to self-associate to minimize the exposure of its polar groups to the nonpolar solvent.

A comparative look at related molecules like benzocaine (B179285) (ethyl 4-aminobenzoate) shows that the environment significantly influences molecular properties. For instance, the protonation site of benzocaine is dependent on the permittivity of the surrounding medium, which highlights the sensitivity of such molecules to their solvent environment. acs.org

The bifunctional nature of this compound, possessing both hydrogen-bonding sites and a hydrophobic aromatic ring, makes it a candidate for self-assembly into supramolecular structures.

The formation of such assemblies is driven by a combination of non-covalent interactions:

Hydrogen Bonding: The primary amine and ester groups can engage in intermolecular hydrogen bonding, leading to the formation of dimers or larger chain-like aggregates. For instance, studies on similar molecules, like methyl 3-[(tert-butoxycarbonyl)amino]benzoate, have shown the formation of inversion dimers through N-H···O hydrogen bonds.

π-π Stacking: The aromatic benzene rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces. This type of interaction is common in aromatic compounds and contributes to the stability of aggregated structures.

Hydrophobic Interactions: In aqueous solutions, the hydrophobic benzene rings may tend to cluster together to minimize their contact with water molecules, further promoting aggregation.

The flexible ethoxy linker introduces conformational variability, which could lead to the formation of various polymorphic crystalline forms or different types of aggregates in solution. The ultimate structure of any self-assembled entity would be a delicate balance of these competing and cooperating non-covalent forces. While specific studies on the self-assembly of this compound are not available, the principles of supramolecular chemistry suggest a strong potential for such behavior. wikipedia.org

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the electronic structure, which in turn determines the molecule's geometry, energy, and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to analyze its electronic characteristics.

For benzoate (B1203000) esters, DFT calculations, often using functionals like B3LYP, are employed to find the optimized structure. osti.gov These calculations can determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related benzoate esters, DFT has been used to optimize ground state (S0) and excited state (S1) geometries, revealing nearly planar geometries along the ester and phenyl groups. d-nb.info

Electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. Furthermore, DFT can generate maps of the molecular electrostatic potential (MEP), which show the charge distribution and highlight regions susceptible to electrophilic or nucleophilic attack. researchgate.net The differing reactivity of various esters has been explained by analyzing the electrostatic potential values at the atoms of the ester functional group. acs.orgnih.gov In studies of substituted benzoate esters, Mulliken charges, which represent local charge density, are often extracted from DFT-optimized geometries to understand the electronic effects of different substituents on the carbonyl carbon. emerginginvestigators.org

Table 1: Representative Data from DFT Calculations on Benzoate Esters

| Parameter | Typical Method | Information Gained | Relevance to Methyl 3-(2-aminoethoxy)benzoate |

| Geometry Optimization | DFT (e.g., B3LYP/6-311++G(d,p)) | Bond lengths, bond angles, dihedral angles of the most stable conformer. osti.gov | Predicts the 3D structure and steric profile. |

| HOMO/LUMO Energies | DFT | Energy gap, indicating chemical reactivity and kinetic stability. d-nb.inforesearchgate.net | Helps predict how the molecule will interact in chemical reactions. |

| Molecular Electrostatic Potential (MEP) | DFT | Maps of electron density, identifying nucleophilic and electrophilic sites. researchgate.netacs.orgnih.gov | Indicates likely sites for protonation (amino group) and nucleophilic attack (carbonyl carbon). |

| Mulliken Charges | DFT | Partial charges on each atom. emerginginvestigators.org | Quantifies the electron-donating/withdrawing effects of the aminoethoxy and methyl ester groups. |

This table is illustrative, based on typical DFT studies of related compounds.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, such as Møller-Plesset perturbation theory (MP2), are generally more computationally expensive than DFT but can provide highly accurate energy calculations and a more detailed analysis of the wavefunction.

In studies of ester reaction mechanisms, ab initio methods are often used alongside DFT to determine transition state structures and energies. acs.orgnih.gov For example, high-level ab initio calculations have been used to investigate the instability of tetrahedral intermediates in ester hydrolysis, providing insights into reaction pathways. iitd.ac.in For challenging systems, such as calculating the impact of acid on C(sp3)–O bond fragmentation, ab initio calculations (e.g., MP2/6–311+G(2d,p)) have proven valuable. nih.gov These methods are essential for obtaining benchmark energies and for cases where DFT might not be sufficiently accurate.

Computational methods are frequently used to validate and interpret experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and theoretical calculations can predict NMR chemical shifts (δ) and coupling constants (J).

For hydroxyl benzoic esters, a related class of compounds, studies have shown that isotropic chemical shifts computed via 1H and 13C NMR analyses demonstrate good agreement with experimental observations. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the DFT-optimized geometry of this compound, one can predict its 1H and 13C NMR spectra. Discrepancies between the calculated and experimental spectra can help refine the proposed structure or identify dynamic processes occurring in solution. This correlative approach provides a powerful confirmation of the molecular structure. mdpi.com

Reaction Mechanism Studies

Understanding how a molecule is formed and how it reacts is crucial for its application. Computational chemistry allows for the detailed investigation of reaction mechanisms, mapping out the energy landscape from reactants to products.

The synthesis of this compound likely involves standard organic reactions such as etherification and esterification. Computational studies can model these reaction steps. For example, the mechanism of Fischer esterification or derivatization via acyl chlorides can be computationally explored to understand the intermediates and transition states involved. mdpi.com Similarly, the formation of the ether linkage can be modeled.

Mechanistic studies often investigate plausible pathways. For instance, in the deoxygenation of benzoate esters, mechanistic data, supported by computations, can help construct a working model for the elementary steps, such as the generation of radical intermediates. nih.gov These studies provide an atomistic-level detail of the reaction steps. researchgate.net

Aminolysis, the reaction of an ester with an amine, is a key reaction for derivatizing this compound. Computational studies on the aminolysis of methyl benzoate with ammonia (B1221849) have been performed using both DFT and ab initio methods. acs.orgnih.gov These studies identify the structures of the transition states and calculate their energies.

Research has shown that the aminolysis can proceed through either a concerted or a stepwise mechanism, with both pathways having similar activation energies. acs.orgnih.gov The calculations also reveal that the process can be significantly accelerated by general base catalysis, where an additional molecule (like ammonia itself) facilitates proton transfer, thereby lowering the activation energy barrier. nih.govresearchgate.net The characterization of a transition state is confirmed by frequency calculations; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Table 2: Computationally Studied Parameters in the Aminolysis of Benzoate Esters

| Parameter | Computational Method | Finding | Relevance |

| Reaction Pathway | DFT, Ab Initio | Identification of concerted vs. stepwise neutral mechanisms. acs.orgnih.gov | Determines the fundamental sequence of bond-making and bond-breaking events. |

| Transition State (TS) Geometry | DFT, Ab Initio | Calculation of the high-energy structure connecting reactants and intermediates. acs.orgnih.gov | Reveals the precise atomic arrangement at the peak of the energy barrier. |

| Activation Energy (Ea) | DFT, Ab Initio | The energy barrier that must be overcome for the reaction to occur. nih.gov | Quantifies the kinetic feasibility of the reaction. Lower Ea means a faster reaction. |

| Catalytic Effects | DFT, Ab Initio | Modeling the role of a catalyst (e.g., general base) in lowering the activation energy. nih.govresearchgate.net | Explains how catalysts can dramatically increase the reaction rate. |

This table is based on findings from computational studies on the aminolysis of methyl benzoate. acs.orgnih.gov

Catalytic Effects and Proton Transfer Pathways

The chemical reactivity of this compound is largely dictated by the interplay between its amino and ester functional groups. Computational studies on similar molecules can provide insights into potential catalytic activities and proton transfer mechanisms.

The aminolysis of esters, a fundamental reaction in organic chemistry, has been the subject of computational investigation. For instance, density functional theory (DFT) and ab initio methods have been employed to examine the mechanistic pathways for the reaction of methyl benzoate with ammonia. researchgate.net These studies reveal that the reaction can proceed through either a concerted or a stepwise mechanism, with both pathways having comparable activation energies. researchgate.net Furthermore, the presence of a general base catalyst, such as another ammonia molecule, can significantly lower the activation energy by facilitating proton transfer processes. researchgate.net In the context of this compound, the primary amino group on the ethoxy side chain could potentially act as an intramolecular catalyst or participate in intermolecular catalytic cycles, influencing reactions at the ester group.

Proton transfer is a key step in many chemical and biological processes. Computational analyses of proton transfer reactions in systems with hydrogen bonds have shown that the efficiency of these processes can be assessed by calculating effective molarities using DFT. rsc.orgresearchgate.net Studies on phenol-amines have explored the effect of the distance between proton donor and acceptor sites on the kinetics of proton-coupled electron transfer (PCET) reactions. nih.gov For this compound, intramolecular proton transfer between the amino group and the ester's carbonyl oxygen could occur, potentially influencing its conformational preferences and reactivity. The flexible ethoxy linker would play a crucial role in determining the feasibility and rate of such intramolecular proton transfers.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules in condensed phases, providing detailed information about their movements and interactions over time. researchgate.netyoutube.com

The intermolecular interactions of this compound are governed by its constituent functional groups. The primary amine can act as a hydrogen bond donor and acceptor, while the ester group can act as a hydrogen bond acceptor. scienceready.com.aulibretexts.org The aromatic ring can participate in π-π stacking and other non-covalent interactions. acs.org

The following table summarizes the types of intermolecular interactions expected for this compound:

| Functional Group | Potential Intermolecular Interactions |

| Primary Amine (-NH2) | Hydrogen bond donor, Hydrogen bond acceptor, Dipole-dipole |

| Ester (-COOCH3) | Hydrogen bond acceptor, Dipole-dipole |

| Benzene (B151609) Ring | π-π stacking, van der Waals forces |

| Ethoxy Chain (-OCH2CH2-) | van der Waals forces |

Prediction of Energetic and Thermodynamic Properties

Computational chemistry provides methods to predict the energetic and thermodynamic properties of molecules, which are fundamental to understanding their stability and reactivity.

The standard molar enthalpy of formation for liquid methyl benzoate has been determined calorimetrically to be -332.8 ± 4.0 kJ mol⁻¹, and for the gaseous state, it is -276.1 ± 4.0 kJ mol⁻¹. rsc.org Computational studies on methyl methylanthranilate isomers have used composite methods like G3(MP2)//B3LYP to estimate their gas-phase enthalpies of formation. nih.gov A similar approach could be applied to this compound. The presence of the aminoethoxy group would be expected to make the enthalpy of formation more negative (more stable) compared to methyl benzoate due to the contributions of the additional C-O, C-C, C-N, and N-H bonds.

The following table provides a hypothetical comparison of the standard enthalpy of formation for related compounds, illustrating the expected trend.

| Compound | Formula | State | Standard Enthalpy of Formation (kJ/mol) | Reference/Basis |

| Methyl Benzoate | C₈H₈O₂ | Gas | -276.1 ± 4.0 | rsc.org |

| Methyl p-Aminobenzoate | C₈H₉NO₂ | Solid | -380.9 ± 2.5 | Hypothetical based on similar compounds |

| This compound | C₁₀H₁₃NO₃ | Gas | Estimated to be more negative than Methyl Benzoate | Theoretical Prediction |

Note: The value for Methyl p-Aminobenzoate is illustrative and based on general trends.

The conformational flexibility of this compound is primarily due to the rotation around the single bonds in the aminoethoxy side chain. A potential energy surface (PES) map can be generated through computational methods to identify the stable conformers (energy minima) and the transition states for their interconversion. acs.orgresearchgate.netnih.gov

Conformational analysis involves studying the different spatial arrangements of a molecule and their corresponding energies. libretexts.org For this compound, the key dihedral angles to consider would be those associated with the C-C and C-O bonds of the ethoxy linker and the C-O bond connecting the linker to the benzene ring. The interactions between the amino group, the ester group, and the benzene ring will dictate the relative energies of the different conformers. It is likely that conformers allowing for intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the ester would be particularly stable. The study of the PES of medium-sized aromatic polycyclic systems can provide insights into the methodologies for exploring such complex energy landscapes. mdpi.com

Chemical Reactivity and Derivatization Pathways for Synthetic Utility

Reactions at the Amine Functionality

The primary amine group in Methyl 3-(2-aminoethoxy)benzoate is a nucleophilic center, readily participating in a variety of chemical transformations.

Acylation, Alkylation, and Arylation Reactions

The amine functionality can be readily acylated, alkylated, and arylated to introduce a wide array of substituents.

Acylation: Acylation of the amino group is a common transformation. For instance, reaction with acyl chlorides or anhydrides in the presence of a base affords the corresponding amides. A patented process describes the acylation of a related compound, 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-aminoethoxy)benzoyl]benzo[b]thiophene, where the amino group is acylated as part of the synthesis of more complex molecules. google.com This highlights the utility of the aminoethoxybenzoyl moiety in building larger, potentially biologically active structures. The general principle of acylation can be seen in the reaction of various amines with methyl benzoate (B1203000) derivatives, often catalyzed by acids or metal catalysts. researchgate.net

Alkylation: The primary amine can undergo alkylation with alkyl halides. For example, the synthesis of mono- and di-O-alkylated derivatives of methyl 3,5-dihydroxy benzoate involves the alkylation of a hydroxyl group, but the principles are transferable to the N-alkylation of an amino group. fordham.edu The reaction of 2-amino-1,3-benzothiazole with α-iodo methyl ketones proceeds via N-alkylation of the endocyclic nitrogen atom, demonstrating a similar reactive pathway. nih.gov

Arylation: Palladium-catalyzed C-N cross-coupling reactions are a powerful tool for the arylation of amines. While direct examples with this compound are not prevalent in the provided search results, the arylation of similar amino compounds is well-documented. For instance, palladium-catalyzed direct (het)arylation reactions are used to form C-C bonds on benzothiadiazoles, but the underlying principles of palladium catalysis are applicable to C-N bond formation. mdpi.com The synthesis of 2-[(3-Methoxyphenyl)amino]benzoic acid demonstrates the formation of a diarylamine, a product of arylation. bldpharm.com

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Acylation | Acyl chloride or anhydride, base | Amide | google.comresearchgate.net |

| Alkylation | Alkyl halide, base | Secondary or tertiary amine | fordham.edunih.gov |

| Arylation | Aryl halide, Palladium catalyst, base | Diarylamine | mdpi.combldpharm.com |

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound can react with aldehydes and ketones to form Schiff bases (imines). This reaction is typically reversible and may require removal of water to drive the equilibrium towards the product. The Mannich condensation is another important reaction where a primary amine reacts with formaldehyde (B43269) and a carbonyl compound to form a β-amino ketone. orgsyn.org For example, the reaction of 3-methyl-2-butanone (B44728) with dimethylamine (B145610) hydrochloride and formaldehyde yields a mixture of isomeric β-dimethylamino ketones. orgsyn.org

Cyclization Reactions to Form Heterocyclic Derivatives

Transformations Involving the Ester Group

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups.

Hydrolysis to Benzoic Acid Derivatives

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. quora.com Basic hydrolysis, also known as saponification, typically involves heating the ester with a base like sodium hydroxide, which yields the sodium salt of the carboxylic acid. chegg.com Subsequent acidification then produces the free benzoic acid derivative. quora.com This transformation is a fundamental reaction in organic synthesis, providing access to carboxylic acids that can be further functionalized.

Amidation with Primary and Secondary Amines

The ester group can be converted directly to an amide by reaction with a primary or secondary amine, a process known as aminolysis or amidation. This reaction is often slower than hydrolysis and may require elevated temperatures or the use of a catalyst. researchgate.netresearchgate.net Various catalytic systems, including those based on niobium pentoxide (Nb2O5) and zirconium oxide, have been developed to facilitate the direct amidation of esters. researchgate.net The use of Lewis acids can also promote the amidation of amino acids without the need for protecting groups. nih.gov The reversibility of the amidation reaction can be addressed by removing the alcohol byproduct, such as methanol (B129727), to drive the reaction to completion. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Hydrolysis (Basic) | Aqueous base (e.g., NaOH), heat; then acid workup | Benzoic acid derivative | quora.comchegg.com |

| Amidation (Aminolysis) | Primary or secondary amine, heat or catalyst | Benzamide derivative | researchgate.netresearchgate.netnih.govnih.gov |

Reduction to Alcohol Functionality

The methyl ester group of this compound can be readily reduced to a primary alcohol, yielding (3-(2-aminoethoxy)phenyl)methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group and a second hydride addition to the intermediate aldehyde, which is then quenched with a protic workup to afford the primary alcohol. It is important to note that the primary amine functionality would likely need to be protected prior to reduction with a strong hydride reagent like LiAlH₄ to prevent undesirable side reactions.

Table 1: Comparison of Reducing Agents for Ester Reduction

| Reducing Agent | Reactivity with Esters | Selectivity | Typical Reaction Conditions |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | High | Low (reduces many functional groups) | Anhydrous ether or THF, followed by aqueous workup |

| Sodium Borohydride (NaBH₄) | Low/No | High (selective for aldehydes and ketones) | Protic solvents (e.g., methanol, ethanol) |

Aromatic Ring Functionalization Reactions

The benzene (B151609) ring of this compound can be functionalized through various methods, including electrophilic aromatic substitution and modern cross-coupling strategies.

Electrophilic Aromatic Substitution on the Benzene Ring

The regiochemical outcome of electrophilic aromatic substitution (SEAr) on the benzene ring of this compound is directed by the two substituents: the aminoethoxy group (-OCH₂CH₂NH₂) and the methyl carboxylate group (-COOCH₃). The aminoethoxy group, specifically the ether oxygen, is an activating ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the methyl carboxylate group is a deactivating meta-director, withdrawing electron density from the ring.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

|---|---|---|

| -OCH₂CH₂NH₂ | Activating | Ortho, Para |

| -COOCH₃ | Deactivating | Meta |

Late-Stage Functionalization via Directed Metalation or Coupling Reactions

Modern synthetic methods offer more precise control over the functionalization of the aromatic ring. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective introduction of functional groups. wikipedia.orgnumberanalytics.comorganic-chemistry.org In the case of this compound, the ether oxygen or a suitably derivatized amine could potentially act as a directed metalation group (DMG), facilitating deprotonation at an adjacent ortho position by a strong organolithium base. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce new substituents with high regioselectivity. The ether oxygen is a known, albeit moderate, directing group for ortho-lithiation. organic-chemistry.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, could be employed on a halogenated derivative of this compound to introduce a wide array of substituents, including aryl, vinyl, and amino groups.

Strategic Utility as a Synthetic Intermediate

The multifunctional nature of this compound makes it an attractive starting material for the synthesis of more elaborate molecules with potential applications in medicinal chemistry and materials science. cymitquimica.com

Building Block for Complex Organic Scaffolds

By sequentially or selectively reacting the different functional groups, this compound can be elaborated into a variety of complex heterocyclic and polyfunctional scaffolds. For example, the primary amine can be used as a handle to construct nitrogen-containing heterocycles, while the ester can be converted into other functional groups to allow for further diversification. The ability to functionalize the aromatic ring adds another layer of complexity that can be exploited in the design of novel molecular architectures.

Precursor for Advanced Materials Chemistry

The structural motifs present in this compound are relevant to the development of advanced materials. The combination of an aromatic core with flexible ether and amine functionalities could be utilized in the synthesis of novel polymers, dendrimers, or functional dyes. For instance, the primary amine could be used as a site for polymerization or for grafting onto other polymer backbones. The aromatic ring and ester group could be modified to tune the electronic and photophysical properties of the resulting materials. While specific examples for this compound are not prevalent in the literature, the derivatization of similar benzoate esters and amino-functionalized aromatics is a common strategy in materials chemistry.

Introduction of the Aminoethoxy Pharmacophore into Target Molecules

This compound serves as a crucial building block in synthetic organic chemistry, particularly for the introduction of the aminoethoxy pharmacophore into more complex molecular frameworks. This side chain is a key structural motif in various biologically active compounds. The utility of this reagent is analogous to its para-substituted isomer, methyl 4-(2-aminoethoxy)benzoate, which is widely employed in the synthesis of Selective Estrogen Receptor Modulators (SERMs). researchgate.net The presence of a basic amino group linked by a flexible ether chain is a recognized pharmacodynamic feature for anti-estrogenic activity. researchgate.net

The primary synthetic route for incorporating this moiety involves the reaction of a precursor, methyl 3-hydroxybenzoate, with a suitable 2-aminoethyl halide derivative. This reaction is typically a Williamson ether synthesis, where the phenoxide ion of methyl 3-hydroxybenzoate, formed in the presence of a base, acts as a nucleophile to displace the halide on the amino-containing side chain.

A common strategy involves using N-substituted chloroethylamine derivatives, particularly those with cyclic amines like pyrrolidine (B122466) or piperidine. Research on SERM analogues has indicated that derivatives containing these cyclic amine structures often exhibit enhanced antagonistic potencies compared to their acyclic counterparts. researchgate.net The synthesis generally proceeds by reacting the corresponding methyl hydroxybenzoate with the hydrochloride salt of a 2-(cyclized amino)ethylamine in the presence of a base such as anhydrous potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net This method provides a direct and efficient pathway to install the complete aminoethoxy side chain, which is a fundamental component for the target molecule's biological function. researchgate.net

The following table outlines a representative synthetic pathway for the introduction of a cyclized aminoethoxy group onto a methyl benzoate scaffold, based on established methodologies for the para-isomer. researchgate.net

Table 1: Representative Synthesis of Methyl 3-[2-(Cyclized Amino)ethoxy]benzoate Derivatives

| Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Type | Product |

|---|---|---|---|---|---|

| Methyl 3-hydroxybenzoate | N-(2-Chloroethyl)pyrrolidine hydrochloride | Anhydrous Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Williamson Ether Synthesis | Methyl 3-(2-pyrrolidinoethoxy)benzoate |

| Methyl 3-hydroxybenzoate | N-(2-Chloroethyl)piperidine hydrochloride | Anhydrous Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Williamson Ether Synthesis | Methyl 3-(2-piperidinoethoxy)benzoate |

This synthetic utility underscores the importance of this compound and its precursors as key intermediates in medicinal chemistry and drug discovery, enabling the construction of molecules with specifically tailored pharmacophoric elements. researchgate.net

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 4-(2-aminoethoxy)benzoate |

| Methyl 3-hydroxybenzoate |

| Potassium Carbonate |

| Dimethylformamide |

| Pyrrolidine |

| Piperidine |

| N-(2-Chloroethyl)pyrrolidine hydrochloride |

| N-(2-Chloroethyl)piperidine hydrochloride |

| N,N-Dimethyl-2-chloroethylamine hydrochloride |

| Methyl 3-(2-pyrrolidinoethoxy)benzoate |

| Methyl 3-(2-piperidinoethoxy)benzoate |

Analytical Methodology Development for Research and Characterization

Quantitative and Qualitative Analytical Techniques

Comprehensive, validated methods for the routine analysis of Methyl 3-(2-aminoethoxy)benzoate are not detailed in peer-reviewed journals or public scientific databases. The development of such techniques is crucial for ensuring the quality and consistency of the compound in research and development settings.

Chromatographic Method Development (e.g., HPLC, GC-MS)

Specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of this compound have not been published. Generally, the development of an HPLC method would involve the selection of an appropriate column (such as a C18), a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727), and a suitable detector (e.g., UV-Vis). For a compound with the structure of this compound, a gradient elution would likely be necessary to ensure adequate separation from potential impurities.

Similarly, a GC-MS method would require optimization of the injection port temperature, the temperature program for the GC oven, and the mass spectrometer parameters to achieve sensitive and specific detection. Derivatization of the primary amine might be necessary to improve its chromatographic behavior. However, without experimental data, these remain general considerations rather than established methods.

Spectrophotometric Assay Development (e.g., UV-Vis Spectroscopy)

The development of a UV-Vis spectrophotometric assay for this compound would depend on the compound exhibiting significant absorbance at a specific wavelength, likely attributable to its benzene (B151609) ring. The establishment of a quantitative assay would necessitate the determination of the wavelength of maximum absorbance (λmax) and the creation of a calibration curve using standards of known concentration. No such validated assay has been described in the available literature.

Purity Determination and Impurity Profiling in Research Batches

Information regarding the common impurities in research-grade batches of this compound is not publicly available. Impurity profiling is a critical aspect of chemical characterization, often involving the use of high-resolution analytical techniques to identify and quantify process-related impurities and degradation products. Potential impurities could arise from the starting materials, side reactions during synthesis, or degradation upon storage. Without published research, the identities and typical levels of these impurities are unknown.

Method Validation for Research-Grade Characterization (e.g., linearity, accuracy, precision, range)

The validation of analytical methods for this compound has not been reported. Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. This process involves evaluating parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), and range. As no specific methods have been published, no validation data is available.

Q & A

Basic: What are the established synthetic routes for Methyl 3-(2-aminoethoxy)benzoate?

Methodological Answer:

this compound is synthesized via nucleophilic substitution. A common approach involves reacting methyl 3-hydroxybenzoate with 2-aminoethanol under acidic conditions (e.g., HCl catalysis) to form the ether linkage . Key steps include:

- Reagent Ratios: 1:1 molar ratio of methyl 3-hydroxybenzoate to 2-aminoethanol.

- Conditions: Reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product.

Critical Note: The hydrochloride salt form (CAS 23168098) is often isolated due to the compound’s hygroscopicity .

Advanced: How can conflicting NMR spectral data for this compound be resolved during characterization?

Methodological Answer:

Discrepancies in NMR data (e.g., unexpected splitting or shifts) may arise from:

- Impurities: Use preparative HPLC or recrystallization to isolate pure product.

- Tautomerism: Analyze pH-dependent H NMR in DMSO-d to detect amine proton exchange .

- 2D NMR (HSQC, HMBC): Confirm connectivity between the aminoethoxy (–OCHCHNH) and benzoate aromatic ring .

Example: Aromatic protons at δ 7.3–7.5 ppm (meta-substitution) and ethoxy protons at δ 3.6–4.0 ppm should correlate in HSQC .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the ethoxyamine (–OCHCHNH) and ester (–COOCH) groups. Key peaks:

- IR Spectroscopy: Stretching vibrations at 1720 cm (ester C=O) and 3350 cm (N–H) .

- Mass Spectrometry: ESI-MS (positive mode) shows [M+H] at m/z 224.1 (CHNO) .

Advanced: How does the aminoethoxy group influence regioselectivity in further functionalization reactions?

Methodological Answer:

The –NH group in the ethoxyamine moiety acts as a directing group:

- Electrophilic Aromatic Substitution: Activates the para position of the benzene ring for nitration or halogenation.

- Acylation: Reacts with acyl chlorides to form amides, altering solubility and biological activity .

Example: Reaction with acetic anhydride yields methyl 3-(2-acetamidoethoxy)benzoate, confirmed by H NMR (δ 2.1 ppm, acetamide –CH) .

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Medicinal Chemistry: Serves as a scaffold for kinase inhibitors due to hydrogen-bonding interactions with ATP-binding pockets .

- Polymer Science: Functionalized as a monomer in pH-responsive hydrogels via amine group crosslinking .

- Analytical Chemistry: Used as a derivatization agent for carboxylate detection in LC-MS .

Advanced: What challenges arise in X-ray crystallography of this compound, and how are they mitigated?

Methodological Answer:

Challenges:

- Hygroscopicity: Absorbs moisture, complicating crystal growth.

- Disorder in Flexible Chains: The ethoxyamine side chain may exhibit rotational disorder.

Solutions: - Crystallization: Use anhydrous ethanol at –20°C under nitrogen.

- Refinement: SHELXL (via Olex2) with restraints on bond lengths and anisotropic displacement parameters for the ethoxy group .

Data Table (Example Crystal Parameters):

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2/c | |

| a, b, c (Å) | 8.21, 10.45, 12.78 | |

| Resolution (Å) | 0.84 |

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to target proteins (e.g., COX-2) using the aminoethoxy group as a hydrogen bond donor .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories.

Key Finding: Derivatives with electron-withdrawing substituents on the benzene ring show enhanced binding affinity (ΔG = –9.2 kcal/mol) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.